molecular formula C7H10N2O2 B1268500 3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid CAS No. 26308-42-9

3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid

Cat. No. B1268500
CAS RN: 26308-42-9
M. Wt: 154.17 g/mol
InChI Key: AYPCLZDGADHRDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multistep synthetic routes incorporating various functional groups. For instance, semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands have been prepared from ethyl 3-methyl-1H-pyrazole-4-carboxylate through a two-step process. These ligands were used to assemble coordination polymers with Zn(II) and Cd(II) ions, demonstrating the flexibility and reactivity of pyrazole carboxylic acids in creating complex structures (Cheng et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic and crystallographic techniques. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was elucidated by X-ray diffraction, revealing a monoclinic space group and providing insight into the arrangement of pyrazole carboxylates in solid state (Minga, 2005).

Scientific Research Applications

Synthesis and Structural Diversity in Coordination Polymers

3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid and its derivatives play a crucial role in the synthesis of coordination polymers. A study by Cheng et al. (2017) demonstrated the use of pyrazole derivatives as ligands to assemble with Zn(II) and Cd(II) ions, resulting in the formation of chiral and achiral coordination polymers. These compounds were found to exhibit unique hydrogen-bonded chiral 2D networks and 3D supramolecular networks, with interesting thermal and luminescence properties (Cheng et al., 2017).

Spectral and Theoretical Investigations

Pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been the subject of combined experimental and theoretical studies. Viveka et al. (2016) conducted research focusing on spectral and theoretical investigations of these derivatives, using techniques like NMR, FT-IR spectroscopy, and density functional theory. This study contributes to the understanding of the electronic structure and behavior of pyrazole derivatives (Viveka et al., 2016).

Corrosion Inhibition Properties

The pyrazole derivatives also show promise as corrosion inhibitors. Herrag et al. (2007) evaluated the effect of certain pyrazole compounds as corrosion inhibitors for steel in hydrochloric acid. Their results revealed that these compounds significantly reduce the corrosion rate, highlighting the potential application of pyrazole derivatives in protecting metals against corrosion (Herrag et al., 2007).

Synthesis and Auxin Activities

In the field of agriculture, Yue et al. (2010) investigated the synthesis and auxin activities of acylamides with substituted-1H-pyrazole-5-formic acid. They synthesized new compounds and explored their effects on wheat germination, providing insights into the potential agricultural applications of pyrazole derivatives (Yue et al., 2010).

Safety And Hazards

3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid may cause serious eye irritation and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

5-ethyl-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-5-4-6(7(10)11)9(2)8-5/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPCLZDGADHRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid

CAS RN

26308-42-9
Record name 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2019 - ACS Publications
… 34 was subjected to general procedure B2 to give the corresponding benzylamine, which was subsequently coupled to 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid …
Number of citations: 20 pubs.acs.org
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
A phenotypic screen of a diverse library of small molecules for inhibition of the development of larvae of the parasitic nematode Haemonchus contortus led to the identification of a 1-…
Number of citations: 29 pubs.acs.org
HQ He, XH Lie, JQ Weng… - Letters in Drug Design & …, 2017 - ingentaconnect.com
… The key intermediate 4-chloro-3-ethyl-1-methyl-1Hpyrazole-5-carboxylic acid 4 was … and the 4-chloro-3-ethyl-1-methyl-1H-pyrazole5-carboxylic acid at refluxing. The target compounds …
Number of citations: 2 www.ingentaconnect.com
H Song, Y Liu, L Xiong, Y Li, N Yang… - Journal of agricultural …, 2013 - ACS Publications
… 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid was synthesized according to a … A mixture of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (0.62 g, 3.28 mmol) and …
Number of citations: 78 pubs.acs.org
H Song, Y Liu, L Xiong, Y Li, N Yang… - Journal of agricultural …, 2012 - ACS Publications
… 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (I) was synthesized according to reported method. (2b) The … Data for 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid (II) …
Number of citations: 88 pubs.acs.org
L Encinas, H O'Keefe, M Neu… - Journal of Medicinal …, 2014 - ACS Publications
… The most prominent line is the BB3 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (2) that is highlighted in Figure 2. The selected disynthon combination of this selected BB3 and the …
Number of citations: 114 pubs.acs.org
Y Chen, Z Li, Y Yin, P Yang, Y Kong, Z Li, D Chen… - Chinese Chemical …, 2023 - Elsevier
… with 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid delivered compounds 11a-11t. … (vi) 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, HATU, DIPEA, DCM, rt for 24 h…
Number of citations: 1 www.sciencedirect.com
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
Recently, we have discovered that the registered pesticide, tolfenpyrad, unexpectedly and potently inhibits the development of the L4 larval stage of the parasitic nematode …
Number of citations: 18 pubs.acs.org
T Yang, G Gao - Arkivoc, 2012 - arkat-usa.org
… In an over-dried 100 mL round-bottomed flask 4-chloro-3-ethyl-1methyl-1H-pyrazole-5-carboxylic acid (0.94 g, 5 mmol) was added under N2. Then thionyl chloride (14 mL) was added. …
Number of citations: 3 www.arkat-usa.org
G Karageorgis, H Waldmann - Chemical and Biological Synthesis …, 2018 - books.google.com
Small molecules lie at the core of chemical biology research as they are excellent tools for the analysis of complex biological mechanisms. Unlike genetic approaches, small molecules …
Number of citations: 4 books.google.com

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